2,4-Dibromo-1,8-naphthyridine
Overview
Description
2,4-Dibromo-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines, which are heterocyclic compounds containing two nitrogen atoms in a fused ring system. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the naphthyridine ring. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and chlorinated hydrocarbons, but is almost insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dibromo-1,8-naphthyridine involves the bromination of 2-amino-6-bromo-1,8-naphthyridine. The bromination reaction typically uses bromine or hydrogen bromide as the brominating agent . The reaction conditions often include the use of an organic solvent and a controlled temperature to ensure the selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents on the ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
2,4-Dibromo-1,8-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Dibromo-1,8-naphthyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and cellular processes, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-1,8-naphthyridine: Another brominated naphthyridine with bromine atoms at the 2 and 7 positions.
1,5-Naphthyridine: A naphthyridine derivative with nitrogen atoms at the 1 and 5 positions.
2-Amino-1,8-naphthyridine: A naphthyridine with an amino group at the 2 position.
Uniqueness
2,4-Dibromo-1,8-naphthyridine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-dibromo-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQOVZTYUFQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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